![molecular formula C11H14Br2ClNO B1397500 3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219972-18-5](/img/structure/B1397500.png)
3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Synthesis
Pyrrolidines, such as 3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride, are significant in various scientific applications. They are key heterocyclic organic compounds with biological effects, used in medicine, and also have applications in industries like dye and agrochemical production. Research has explored the synthesis of pyrrolidines through reactions like [3+2] cycloaddition, offering insights into their polar nature and potential for producing single reaction products under mild conditions (Żmigrodzka et al., 2022).
Application in Agrochemicals and Medicinal Compounds
The utility of pyrrolidine derivatives in the preparation of agrochemicals and medicinal compounds is noteworthy. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones shows potential in this area, demonstrating the versatility of pyrrolidine derivatives in the creation of useful adducts (Ghelfi et al., 2003).
Anti-Cancer Properties
Pyrrolidine derivatives have been studied for their potential in inhibiting the growth of tumor cells. A study highlighted the synthesis of substituted pyrrolidine-3,4-diol derivatives and their selective inhibition of alpha-mannosidase activity in tumor cells, indicating the potential of functionalized pyrrolidines in cancer treatment (Fiaux et al., 2005).
Chemical Structure Analysis
NMR spectroscopic studies on pyrrolidine derivatives contribute significantly to understanding their chemical structure. Research has been conducted on analyzing the carbon and proton NMR spectra of various pyrrolidine derivatives, aiding in the formulation and identification of these compounds (Vögeli & Philipsborn, 1973).
Synthesis of Fungal Metabolites
Pyrrolidines are also involved in the synthesis of novel fungal metabolites with biological activities, such as anti-juvenile-hormone and insecticidal properties. These compounds, isolated from fungi like Penicillium brevicompactum, illustrate the biological significance of pyrrolidine derivatives in natural product synthesis and biotechnology (Cantín et al., 1999).
Catalysis in Organic Synthesis
Pyrrolidine derivatives play a crucial role in catalysis, especially in organic synthesis processes. For instance, their use in the synthesis of 3-acyltetramic acids and their role in catalytic reactions involving different compounds demonstrate their versatility and importance in the field of organic chemistry (Jones et al., 1990).
Eigenschaften
IUPAC Name |
3-[(2,4-dibromophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXLGAYZUNWDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



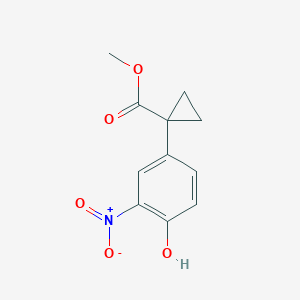

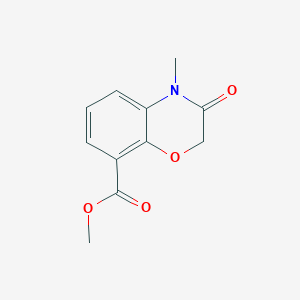
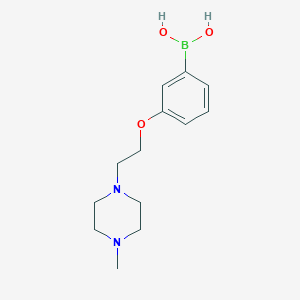
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
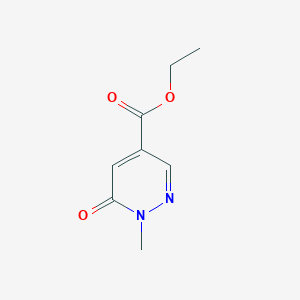

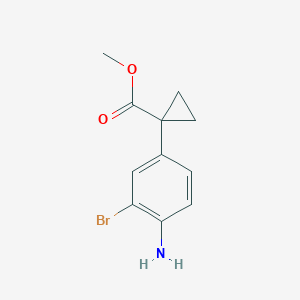

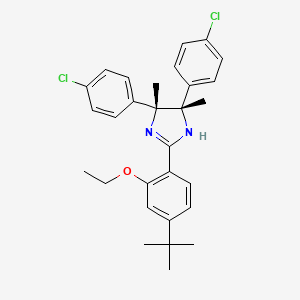

![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)
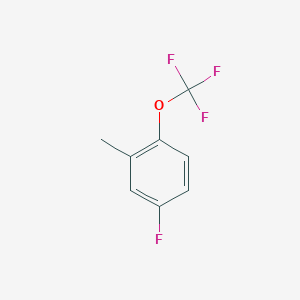
![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)